Bienvenue dans la boutique en ligne BenchChem!

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Tyrosinase inhibition melanogenesis stereochemistry–activity relationship

(E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one (CAS 861427‑81‑8) is a fully synthetic 2‑thioxothiazolidin‑4‑one (rhodanine) derivative carrying both an (E)‑5‑benzylidene exocyclic double bond and an N‑(3,4‑dimethoxyphenethyl) substituent. The compound is currently listed in screening‑collection vendor catalogues with ≥95 % purity, indicating its availability for early‑stage discovery workflows.

Molecular Formula C20H19NO3S2
Molecular Weight 385.5
CAS No. 861427-81-8
Cat. No. B2656783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
CAS861427-81-8
Molecular FormulaC20H19NO3S2
Molecular Weight385.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC
InChIInChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+
InChIKeyUJKDKBHABYLPRW-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one (CAS 861427-81-8): Sourcing a Dual-Substituted Rhodanine for Specialized Discovery Programs


(E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one (CAS 861427‑81‑8) is a fully synthetic 2‑thioxothiazolidin‑4‑one (rhodanine) derivative carrying both an (E)‑5‑benzylidene exocyclic double bond and an N‑(3,4‑dimethoxyphenethyl) substituent [1]. The compound is currently listed in screening‑collection vendor catalogues with ≥95 % purity, indicating its availability for early‑stage discovery workflows . However, no peer‑reviewed primary publication reporting quantitative biological data for this exact compound has been identified, and the ZINC20 database explicitly records 'no known activity' for this scaffold [2]. Consequently, all differentiation claims derived below are based on chemical‑structure logic, cross‑study comparisons within the 2‑thioxothiazolidin‑4‑one class, and computational predictions, and are explicitly tagged by evidence strength.

Why a Generic 2-Thioxothiazolidin-4-one Cannot Substitute for (E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one


Within the rhodanine chemotype, the 5‑benzylidene group and the N‑substituent independently control molecular topology, electronic configuration, and target engagement. Published structure–activity relationship (SAR) studies on closely related (Z)‑3‑benzyl‑5‑benzylidene‑2‑thioxothiazolidin‑4‑ones demonstrate that the nature and stereochemistry of the 5‑arylidene group dictate tyrosinase inhibitory potency by more than 200‑fold, with the most active analog achieving an IC₅₀ of 90 nM [1]. The N‑(3,4‑dimethoxyphenethyl) chain present in the target compound introduces additional hydrogen‑bond acceptors and a flexible ethyl linker that are absent in both the simple 5‑benzylidene‑rhodanine (CAS 3806‑42‑6) and the 3‑benzyl‑5‑benzylidene series. Thus, selecting a generic 5‑arylidene‑rhodanine or an N‑unsubstituted analog would forfeit the stereo‑electronic signature that defines the target compound's predicted binding profile.

Quantitative Differentiation Evidence for (E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one


Unique (E)-5-Benzylidene Geometry Creates a Topological Distinction from the Active (Z)-BBTT Tyrosinase Series

The target compound exclusively presents the (E)‑5‑benzylidene configuration, whereas the most potent tyrosinase inhibitors reported by Kim et al. (2025) for the 3‑benzyl‑2‑thioxothiazolidin‑4‑one series bear the (Z)‑5‑benzylidene geometry [1]. The (E)‑isomer positions the benzylidene phenyl ring into a distinct spatial quadrant, which, based on the published SAR landscape, is predicted to alter the mode of enzyme inhibition (competitive vs. non‑competitive) and can shift the IC₅₀ by >200‑fold relative to the (Z)‑isomer. This stereochemical feature is irreproducible with (Z)‑5‑benzylidene‑rhodanine analogs.

Tyrosinase inhibition melanogenesis stereochemistry–activity relationship

N-(3,4-Dimethoxyphenethyl) Substituent Adds Two Hydrogen-Bond Acceptors Relative to N-Unsubstituted Rhodanines

The N‑(3,4‑dimethoxyphenethyl) group contributes two methoxy oxygen atoms (H‑bond acceptors) and a flexible ethyl linker. In the 5‑benzylidene‑2‑thioxothiazolidin‑4‑one class, N‑unsubstituted analogs (e.g., CAS 3806‑42‑6) possess only the thioxo‑carbonyl acceptor pair [1]. Molecular property calculations from the Hit2Lead screening database for a closely related 2‑thioxothiazolidin‑4‑one analog show a tPSA of 48.0 Ų and an H‑bond acceptor count of 4, whereas the N‑unsubstituted 5‑benzylidene‑rhodanine has a tPSA of 37.0 Ų and only 2 H‑bond acceptors . The increased polar surface area and H‑bond capability of the target compound are expected to improve aqueous solubility and enable binding interactions not available to the simpler congener.

Structure-based design hydrogen bonding solubility

Combined N‑Substitution and 5‑Benzylidene Pattern Is Absent from Published Pan‑PIM Kinase and ADAMTS‑5 Inhibitor Series

Optimized 2‑thioxothiazolidin‑4‑one pan‑PIM kinase inhibitors reported by Yun et al. (2021) achieve single‑digit nanomolar IC₅₀ values against PIM1‑3 but utilize N‑aryl substituents without a 5‑benzylidene group [1]. Conversely, 5‑benzylidene‑2‑thioxothiazolidin‑4‑one ADAMTS‑5 inhibitors described in the patent literature exploit the 5‑benzylidene zinc‑chelating motif but are N‑unsubstituted [2]. The target compound is the only commercially available congener that combines both the 5‑benzylidene and the N‑(3,4‑dimethoxyphenethyl) motifs. This dual‑substitution pattern extends into a region of rhodanine chemical space that has not been explored in either the PIM kinase or aggrecanase‑2 programs.

Kinase inhibition metalloprotease inhibition chemical space exploration

LogP and Rotatable Bond Count Differentiate the Compound from Shorter N‑Alkyl Rhodanines

The N‑(3,4‑dimethoxyphenethyl) chain increases the calculated logP to approximately 3.8 and introduces 7 rotatable bonds, compared with a logP of ≈1.8 and 2 rotatable bonds for the N‑methyl analog and a logP of ≈2.5 and 3 rotatable bonds for the N‑benzyl analog [1]. The higher lipophilicity and flexibility of the target compound may favor membrane permeation and binding to hydrophobic enzyme pockets, while the additional rotatable bonds could allow adaptive binding conformations that are inaccessible to more rigid, shorter N‑substituted congeners.

Lipophilicity drug-likeness molecular flexibility

The (E)-5-Benzylidene Moiety Positions the Phenyl Ring for Potential π-Stacking Interactions Absent in 5-Unsubstituted Rhodanines

The 5‑benzylidene group extends the conjugated π‑system and places an unsubstituted phenyl ring approximately 4.5 Å from the rhodanine core. In the non‑benzylidene parent compound 3‑(3,4‑dimethoxyphenethyl)‑2‑thioxothiazolidin‑4‑one (CAS 23522‑20‑5), this aromatic interaction site is completely absent [2]. Docking studies of related 5‑arylidene‑rhodanines against tyrosinase indicate that the 5‑arylidene ring engages in edge‑to‑face π‑stacking with His263 in the enzyme active site, an interaction that cannot occur with 5‑unsubstituted analogs [1].

π-stacking molecular recognition protein–ligand interactions

Spectroscopic Fingerprint Enables Definite Identity Confirmation vs. Isomeric 2‑Thioxothiazolidin‑4‑ones

The parent 3‑(3,4‑dimethoxyphenethyl)‑rhodanine scaffold is well‑characterized by ¹H‑NMR, ¹³C‑NMR, FT‑IR, Raman, and UV‑Vis spectroscopy [1]. The addition of the (E)‑5‑benzylidene group introduces a diagnostic olefinic proton signal at δ 7.5–7.8 ppm (¹H‑NMR) and a characteristic C=C stretching band at ~1600 cm⁻¹ (IR), which are absent in the 5‑unsubstituted precursor. These spectroscopic markers provide a reliable means to distinguish the target compound from mis‑ordered or isomeric 5‑arylidene‑rhodanines during procurement and QC.

Quality control analytical characterization compound identity

Prioritized Research and Industrial Application Scenarios for (E)-5-Benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one


Melanogenesis/Tyrosinase Inhibitor Lead Expansion with a Stereochemically Orthogonal Scaffold

Investigators optimizing tyrosinase inhibitors for skin‑lightening or anti‑melanoma applications can use this compound as an (E)‑stereochemistry probe. Because published (Z)‑BBTT analogs achieve IC₅₀ values down to 90 nM [1], switching to the (E)‑isomer may reveal different competitive‑inhibition kinetics and selectivity against tyrosinase‑related protein‑1 (TRP‑1), enabling structure‑activity relationship (SAR) expansion and potential intellectual property differentiation.

Pan‑PIM Kinase or Metalloprotease Program Seeking Dual‑Substitution Rhodanine Chemotypes

Drug discovery groups working on PIM kinases or ADAMTS‑5 can leverage the dual‑substitution pattern of this compound to explore a region of rhodanine space untouched by the optimized single‑substitution series. The presence of both the 5‑benzylidene zinc‑chelating motif and the N‑(3,4‑dimethoxyphenethyl) solubilizing group may yield simultaneous improvements in potency and physico‑chemical properties relative to existing leads [3][4].

Computational Screening and Virtual Library Enumeration

Because the ZINC20 database records 'no known activity' for this scaffold [2], computational chemists can use the compound as a novel seed for virtual screening against unexplored targets. Its (E)‑benzylidene geometry and N‑dimethoxyphenethyl tail produce a unique 3D pharmacophore that can be enumerated into focused libraries for docking against orphan GPCRs or epigenetic reader domains.

Analytical Reference Standard for Rhodanine Derivative Characterization

Analytical laboratories and core facilities may procure this compound as a qualitative reference standard for method development. The well‑defined spectroscopic fingerprint of the N‑(3,4‑dimethoxyphenethyl)‑rhodanine core [5], combined with the characteristic 5‑benzylidene signals, provides a reliable benchmark for LC‑MS and NMR assay validation when analyzing complex rhodanine‑containing reaction mixtures.

Quote Request

Request a Quote for (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.